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molecular formula C23H25NO2 B8273079 Tert-butyl {1-[4-(phenylethynyl)phenyl]cyclobutyl}carbamate

Tert-butyl {1-[4-(phenylethynyl)phenyl]cyclobutyl}carbamate

Cat. No. B8273079
M. Wt: 347.4 g/mol
InChI Key: OMBSNHXATWAGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546376B2

Procedure details

A mixture of tert-butyl 1-(4-bromophenyl)cyclobutylcarbamate (1.53 g, 4.7 mmol), ethynylbenzene (2.5 mL, 22.6 mmol), copper iodide (36 mg, 0.24 mmol) and diisopropylamine (3.2 mL, 22.6 mmol) in dioxane (3 mL) was degassed for 30 min, followed by the addition of bis(tri-tert-butylphosphine)palladium (144 mg, 0.36 mmol). The resulting mixture was heated at 90° C. for 16 h, after cooled down to RT, concentrated to dryness. The crude residue was purified by column chromatography (eluting with 10% DCM in heptane) to give the title compound (0.85 g, 52%). 1H NMR (500 MHz, CDCl3): 7.58-7.54 (m, 4H), 7.48-7.43 (m, 2H), 7.39-7.20 (m, 3H), 2.55-2.40 (m, 4H), 2.15-2.10 (m, 1H), 1.93-1.84 (m, 1H), 1.45-1.20 (br s, 9H).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step One
Quantity
144 mg
Type
catalyst
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2([NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[C:20]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)#[CH:21].C(NC(C)C)(C)C>O1CCOCC1.[Cu](I)I.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[C:22]1([C:20]#[C:21][C:2]2[CH:7]=[CH:6][C:5]([C:8]3([NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])[CH2:11][CH2:10][CH2:9]3)=[CH:4][CH:3]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |^1:46,52|

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CCC1)NC(OC(C)(C)C)=O
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(#C)C1=CC=CC=C1
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
36 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
144 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
after cooled down to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography (eluting with 10% DCM in heptane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC1=CC=C(C=C1)C1(CCC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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